(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
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Description
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C15H13BrN2O6 and its molecular weight is 397.181. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization
- The compound has been synthesized and characterized as part of a study on derivatives of 1,3-benzodioxoles. This research involved the preparation of various quinone derivatives, including those related to the specified compound, through potassium nitrosodisulfonate-oxidation of phenols (Dallacker, Reichrath, & Schnackers, 1979).
2. Photophysical and Photochemical Properties
- A related compound with a 1,3-benzodioxol moiety has been studied for its photophysical and photochemical properties. These properties are valuable for applications like photodynamic therapy, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
3. Anti-Inflammatory Activity
- Derivatives of compounds containing the 1,3-benzodioxole structure have demonstrated anti-inflammatory activity. This suggests potential therapeutic applications for the compound (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
4. Novel Synthesis Methods
- The compound is part of research into novel synthesis methods involving bromo-, arylazo-, and heterocyclic fused troponoid compounds. This research could enhance our understanding of chemical synthesis processes (Li, Sun, & Gao, 2012).
5. Antitumor Potential
- Compounds with similar structures have been evaluated for their potential as antitumor agents. This indicates a possible avenue for the use of this compound in cancer research (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
6. Structural Elucidation and Organic Impurity Profiling
- The 1,3-benzodioxole system in the compound has been studied for its structural elucidation and organic impurity profiling. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Heather, Bortz, Shimmon, & McDonagh, 2017).
7. Supramolecular Structures and Hydrogen-Bonding Analysis
- Research on related compounds involves studying their supramolecular structures and hydrogen-bonding, which can offer insights into the molecular interactions and stability of such compounds (Rezende, Domínguez, Wardell, Skakle, Low, & Glidewell, 2005).
Properties
IUPAC Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O6/c1-22-3-2-18-14(20)9(13(19)17-15(18)21)4-8-5-11-12(6-10(8)16)24-7-23-11/h4-6H,2-3,7H2,1H3,(H,17,19,21)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFACWTDBOWNCSA-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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